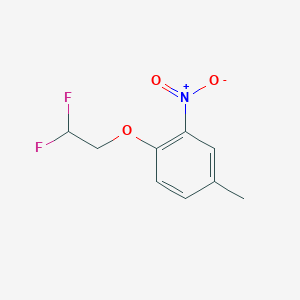

1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene

説明

Molecular Formula: C₉H₉F₂NO₃ Molecular Weight: 217.17 g/mol Structural Features:

- A benzene ring substituted with: A methyl group at the para position (position 4). A nitro group (-NO₂) at the ortho position (position 2). A 2,2-difluoroethoxy group (-OCH₂CF₂H) at position 1.

Synthesis: Produced via nucleophilic substitution reactions, typically involving nitrobenzene derivatives and difluoroethanol under controlled temperatures (100–150°C) .

特性

IUPAC Name |

1-(2,2-difluoroethoxy)-4-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-6-2-3-8(15-5-9(10)11)7(4-6)12(13)14/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIKTDRZHQHPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: 1-(2,2-ジフルオロエトキシ)-4-メチル-2-ニトロベンゼンの合成は、一般的に4-メチル-2-ニトロフェノールと2,2-ジフルオロエタノールを塩基の存在下で反応させることにより行われます。反応は、ジフルオロエトキシ結合の形成を促進するために還流条件下で行われます。一般的な反応スキームは以下のとおりです。

4-メチル-2-ニトロフェノール+2,2-ジフルオロエタノール塩基、 還流1-(2,2-ジフルオロエトキシ)-4-メチル-2-ニトロベンゼン

工業的製造方法: この化合物の工業的製造には、同様の合成経路が採用されますが、より大規模に行われます。連続フロー反応器の使用と反応条件の最適化により、製造プロセスの効率と収率を向上させることができます。また、蒸留や再結晶などの精製工程により、目的の生成物を高純度で得ることができます。

化学反応解析

反応の種類: 1-(2,2-ジフルオロエトキシ)-4-メチル-2-ニトロベンゼンは、以下を含むさまざまな化学反応を起こします。

還元: ニトロ基は、触媒(例えば、炭素上のパラジウム)の存在下で水素ガスなどの還元剤を用いてアミノ基に還元することができます。

置換: ジフルオロエトキシ基は、求核置換反応に関与することができ、求核剤がフッ素原子を置き換えます。

酸化: メチル基は、過マンガン酸カリウムなどの強力な酸化剤を用いてカルボン酸に酸化することができます。

一般的な試薬と条件:

還元: 水素ガス、炭素上のパラジウム、溶媒としてエタノール。

置換: ナトリウムメトキシドなどの求核剤、溶媒としてジメチルスルホキシド。

酸化: 過マンガン酸カリウム、溶媒として水。

主要な生成物:

還元: 1-(2,2-ジフルオロエトキシ)-4-メチル-2-アミノベンゼン。

置換: 使用する求核剤によって生成物が異なります。

酸化: 1-(2,2-ジフルオロエトキシ)-4-カルボキシ-2-ニトロベンゼン。

科学研究への応用

1-(2,2-ジフルオロエトキシ)-4-メチル-2-ニトロベンゼンは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。

医学: 特に特定の薬理学的特性を持つ分子を設計する際の医薬品開発における潜在的な使用について検討されています。

産業: ユニークな特性を持つ特殊化学品や材料の製造に使用されます。

化学反応の分析

Reduction of the Nitro Group

-

Mechanism : The nitro group can be reduced to an amine (–NH₂) using reagents such as H₂/Pd, LiAlH₄, or catalytic hydrogenation.

-

Outcome : Converts the nitro group to an amine, which is activating and ortho/para-directing.

-

Conditions : Typically performed under acidic or basic conditions, depending on the reducing agent.

Electrophilic Aromatic Substitution (EAS)

-

Halogenation :

-

Positional Selectivity : The methyl group directs incoming halogens to ortho/para positions relative to itself (positions 5 and 6). The nitro group directs meta to itself (position 3), but its strong deactivation may suppress reactivity .

-

Conditions : Requires strong halogenating agents (e.g., Cl₂, Br₂) with catalysts like FeBr₃.

-

-

Sulfonation : Unlikely due to the deactivating nitro group, unless the methyl group strongly activates the ring .

Nucleophilic Aromatic Substitution (NAS)

-

Reactivity : Requires a leaving group (e.g., –Br, –NO₂). The nitro group itself is not a leaving group, but if a halogen were present (e.g., bromine), NAS could occur under high-temperature or basic conditions.

-

Mechanism : Involves cleavage of the C–X bond and attack by a nucleophile (e.g., –OH, –NH₂).

Reaction Pathways and Outcomes

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₉H₉F₂N₃O₃

- Molecular Weight : Approximately 201.17 g/mol

- Structural Features : The compound features a nitro group that acts as an electron-withdrawing group, enhancing its reactivity. The difluoroethoxy group increases lipophilicity, potentially improving bioavailability and membrane permeability.

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the difluoroethoxy group enhances the compound's efficacy against various bacterial strains due to improved interaction with microbial membranes.

- Anti-inflammatory Effects : Preliminary studies suggest that 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This potential makes it a candidate for developing new anti-inflammatory drugs.

- Cancer Research : The nitro group is known to participate in various chemical reactions that can lead to the formation of reactive intermediates. These intermediates have been studied for their potential anticancer properties, making this compound a subject of interest in medicinal chemistry.

Material Science Applications

- Synthesis of Advanced Materials : The compound can serve as an intermediate in synthesizing more complex organic molecules used in advanced materials such as polymers and coatings. Its unique structural features allow for diverse interactions that can be exploited in material design.

- Development of Functional Coatings : The incorporation of the difluoroethoxy group can enhance the hydrophobicity and durability of coatings, making them suitable for various industrial applications.

Chemical Biology Applications

- Biological Probes : 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene can be utilized as a probe to study biological processes at the molecular level. Its ability to interact with enzymes and receptors makes it valuable in chemical biology research.

- Mechanistic Studies : The compound's interactions with biological targets may provide insights into its mechanism of action, aiding the development of new therapeutic agents targeting specific pathways.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of compounds similar to 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene found that derivatives exhibited significant activity against Gram-positive bacteria. The presence of both the nitro and difluoroethoxy groups was crucial for enhancing membrane permeability, leading to increased efficacy against bacterial strains.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of related compounds demonstrated that they could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene may similarly modulate inflammatory pathways, warranting further investigation into its therapeutic potential.

作用機序

1-(2,2-ジフルオロエトキシ)-4-メチル-2-ニトロベンゼンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ジフルオロエトキシ基は、化合物の親油性を高めることができ、生体膜への浸透を促進します。ニトロ基は、酸化還元反応に関与し、細胞成分と相互作用する反応性中間体の生成につながる可能性があります。

類似化合物:

1-(2,2-ジフルオロエトキシ)-4-メチルベンゼン: ニトロ基がなく、化学反応性と用途が異なります。

1-(2,2-ジフルオロエトキシ)-2-ニトロベンゼン:

1-(2,2-ジフルオロエトキシ)-4-ニトロベンゼン: メチル基がなく、化学的特性と用途が異なります。

独自性: 1-(2,2-ジフルオロエトキシ)-4-メチル-2-ニトロベンゼンは、ベンゼン環にジフルオロエトキシ基、メチル基、ニトロ基が組み合わされていることから、ユニークな化合物です。

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Substituent-Based Comparison

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene | C₉H₉F₂NO₃ | -OCH₂CF₂H (1), -CH₃ (4), -NO₂ (2) | 217.17 | Pharmaceuticals, materials |

| 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene | C₉H₈F₂N₂O₃ | -OCF₂H (1), -OCH₃ (4), -NO₂ (2) | 230.16 | Enzyme interaction studies |

| 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene | C₉H₉F₂NO₄ | -OCH₂CF₂H (1), -OCH₃ (2), -NO₂ (4) | 233.17 | Biological target studies |

| 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene | C₉H₉F₂NO₃ | -OCH₂CF₂H (4), -CH₃ (2), -NO₂ (1) | 217.17 | Drug intermediates |

| 1-(2-Methoxyethyl)-4-nitrobenzene | C₉H₁₁NO₃ | -CH₂CH₂OCH₃ (1), -NO₂ (4) | 181.19 | Limited industrial use |

Key Observations :

Positional Effects :

- The nitro group at position 2 (vs. 1 or 4) in the target compound enhances electrophilic substitution reactivity, making it more suitable for pharmaceutical derivatization .

- Methyl vs. Methoxy : Methyl at position 4 (target compound) increases hydrophobicity compared to methoxy, affecting bioavailability .

Fluorine Impact: The difluoroethoxy group (-OCH₂CF₂H) improves metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., 1-(2-Methoxyethyl)-4-nitrobenzene) .

Mechanistic Insights :

- Fluorine atoms in the difluoroethoxy group reduce metabolic degradation, prolonging biological half-life compared to non-fluorinated analogs .

Industrial Notes :

- Continuous flow reactors are employed for scalable production of fluorinated nitrobenzenes, optimizing yield (>85%) and purity (>98%) .

生物活性

1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, backed by diverse research findings.

Chemical Structure and Properties

The chemical structure of 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene can be represented as follows:

- Molecular Formula : C10H10F2N2O3

- Molecular Weight : 248.19 g/mol

Antimicrobial Properties

Research indicates that compounds with nitro and fluoro substituents often exhibit antimicrobial activity. A study demonstrated that derivatives of nitrobenzene compounds showed significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

| Compound | Activity | Target Organism |

|---|---|---|

| 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene | Moderate | E. coli |

| 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene | Moderate | S. aureus |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene on human cell lines. The compound exhibited IC50 values in the micromolar range against certain cancer cell lines, suggesting potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 22.8 |

| A549 | 18.5 |

The proposed mechanism involves the generation of reactive oxygen species (ROS) upon metabolic activation of the nitro group. This leads to oxidative stress in target cells, contributing to cell death . Additionally, the fluoroethoxy group may enhance membrane permeability, facilitating the entry of the compound into cells.

Study on Anticancer Activity

In a recent study focusing on various nitrobenzene derivatives, 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene was evaluated for its effects on apoptosis in cancer cells. Results indicated that the compound induced apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Toxicological Assessment

A comprehensive toxicological assessment was performed using both in vitro and in vivo models. The compound exhibited low acute toxicity; however, chronic exposure studies revealed potential hepatotoxic effects at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。